N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946380-93-4
VCID: VC11960078
InChI: InChI=1S/C24H24N2O4S/c1-2-30-21-11-13-22(14-12-21)31(28,29)25-20-10-15-23-19(17-20)9-6-16-26(23)24(27)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,25H,2,6,9,16H2,1H3
SMILES: CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Molecular Formula: C24H24N2O4S
Molecular Weight: 436.5 g/mol

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide

CAS No.: 946380-93-4

Cat. No.: VC11960078

Molecular Formula: C24H24N2O4S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide - 946380-93-4

Specification

CAS No. 946380-93-4
Molecular Formula C24H24N2O4S
Molecular Weight 436.5 g/mol
IUPAC Name N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethoxybenzenesulfonamide
Standard InChI InChI=1S/C24H24N2O4S/c1-2-30-21-11-13-22(14-12-21)31(28,29)25-20-10-15-23-19(17-20)9-6-16-26(23)24(27)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,25H,2,6,9,16H2,1H3
Standard InChI Key PIWUDRVPZXBFBC-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Canonical SMILES CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4

Introduction

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. It features a tetrahydroquinoline moiety linked to a benzoyl group and a sulfonamide group, with an ethoxy substituent on the benzene ring. This compound is of interest due to its potential biological activities and structural versatility.

Biological Activity

Sulfonamides, including derivatives like N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide, are known for their potential biological activities. The sulfonamide group is traditionally associated with antibacterial properties, while the tetrahydroquinoline structure can contribute to interactions with various biological targets. The ethoxy substituent may influence the compound's lipophilicity and interaction with biological membranes.

Potential Applications

Given its structural features, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide may have applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Further research is needed to elucidate its therapeutic potential and to explore modifications that could enhance efficacy or reduce side effects.

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